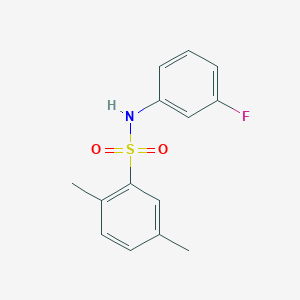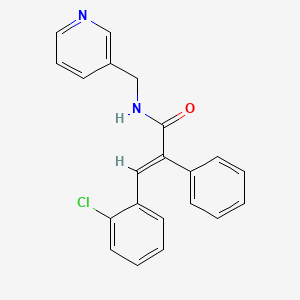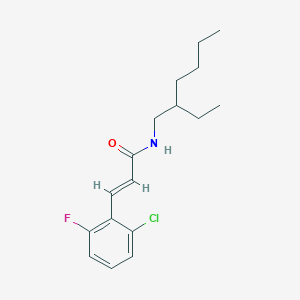
N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. The presence of the fluorophenyl group in this compound adds unique properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3-fluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Hydrolysis: Sulfonic acid and amine.
科学研究应用
N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
相似化合物的比较
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a methyl group.
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Contains a thiazole ring instead of the dimethylbenzene group.
Uniqueness
N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the fluorophenyl and dimethylbenzenesulfonamide groups. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications.
属性
IUPAC Name |
N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLXTBJNDOLYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(cyclopropylmethyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-isopropyl-1,4-diazepane](/img/structure/B5284426.png)
![(3S*,5R*)-1-(5-methylhexanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5284431.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5284432.png)
![3-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5284434.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5284450.png)
![3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate](/img/structure/B5284453.png)
![5-{[3-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5284466.png)
![N-ethyl-5-{[2-(morpholin-4-ylmethyl)piperidin-1-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5284469.png)
![(3R*,3aR*,7aR*)-1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5284483.png)
![2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5284486.png)

![1-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-(5-methylpyrazol-1-yl)ethanone](/img/structure/B5284505.png)
![2-(1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5284511.png)
